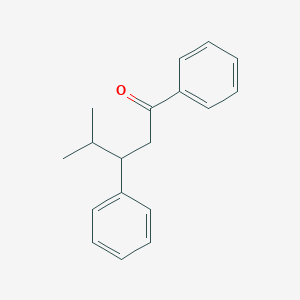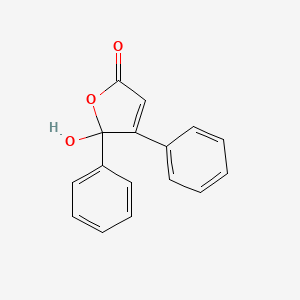![molecular formula C10H19N B14421996 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine CAS No. 87401-64-7](/img/structure/B14421996.png)
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine is a complex organic compound with a unique structure that includes a cyclopenta[c]pyridine skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine can be achieved through a highly diastereoselective method involving a Pd/Au-relay catalyzed reaction. This process includes the sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization. The reaction conditions typically involve low palladium catalyst loading without copper, and the presence of IPrAuCl/AgBF4 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2,7-dimethyl-1H-cyclopenta[c]pyridine-4-methanol: A similar compound with a hydroxyl group at the 4-position.
Cyclopenta[cd]phenalene derivatives: Compounds with similar cyclopenta structures but different functional groups.
Uniqueness
2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine is unique due to its specific structural configuration and the presence of two methyl groups at the 2 and 7a positions
Properties
CAS No. |
87401-64-7 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,7a-dimethyl-3,4,4a,5,6,7-hexahydro-1H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H19N/c1-10-6-3-4-9(10)5-7-11(2)8-10/h9H,3-8H2,1-2H3 |
InChI Key |
AVUSDSNIHSSAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC1CCN(C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


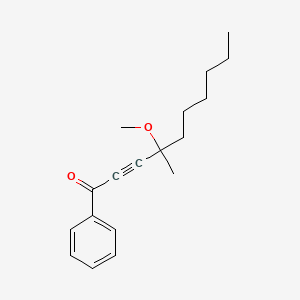
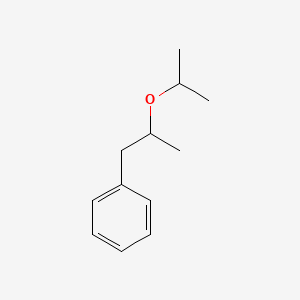
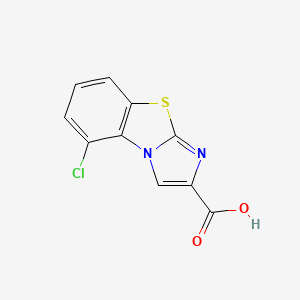
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
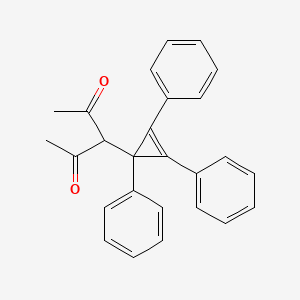
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
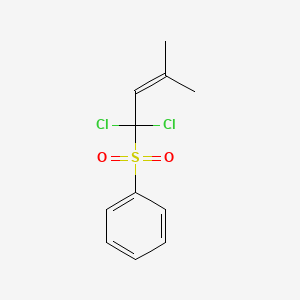
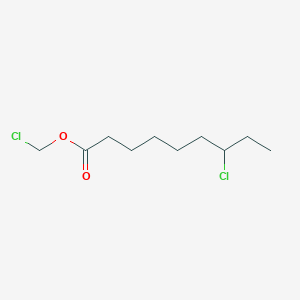
![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
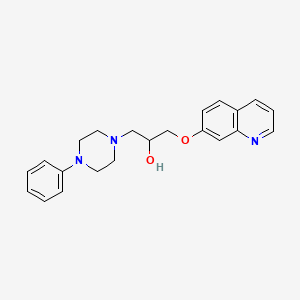
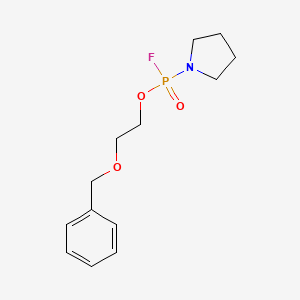
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
